molecular formula C32H60O6 B13855837 2,2-Bis[(octanoyloxy)methyl]butyl decanoate CAS No. 73947-34-9

2,2-Bis[(octanoyloxy)methyl]butyl decanoate

Cat. No.: B13855837
CAS No.: 73947-34-9
M. Wt: 540.8 g/mol
InChI Key: SRVFLHGEWWJTBH-UHFFFAOYSA-N
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Description

Properties

CAS No.

73947-34-9

Molecular Formula

C32H60O6

Molecular Weight

540.8 g/mol

IUPAC Name

2,2-bis(octanoyloxymethyl)butyl decanoate

InChI

InChI=1S/C32H60O6/c1-5-9-12-15-16-19-22-25-31(35)38-28-32(8-4,26-36-29(33)23-20-17-13-10-6-2)27-37-30(34)24-21-18-14-11-7-3/h5-28H2,1-4H3

InChI Key

SRVFLHGEWWJTBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Relevant to Preparation

  • Molecular Formula: C32H60O6
  • Molecular Weight: Approximately 540.815 g/mol
  • Physical State: Viscous liquid at room temperature, low volatility
  • Functional Groups: Three ester linkages formed by reaction of hydroxyl groups with fatty acid moieties (octanoic and decanoic acids)
  • Key Reactants: Trimethylolpropane or derivatives, octanoic acid (caprylic acid), decanoic acid (capric acid) or their activated derivatives (e.g., acid chlorides or anhydrides)

These properties guide the choice of synthesis routes and conditions to ensure complete esterification and high purity of the product.

General Synthetic Route

The primary method for preparing 2,2-Bis[(octanoyloxy)methyl]butyl decanoate is through esterification of a triol precursor with fatty acids or their derivatives:

  • Step 1: Selection of Starting Materials
    The triol used is typically 2,2-bis(hydroxymethyl)butanol or trimethylolpropane, which contains three hydroxyl groups available for esterification. The fatty acids used are octanoic acid and decanoic acid.

  • Step 2: Activation of Fatty Acids
    Fatty acids can be directly used or converted into more reactive forms such as acid chlorides or anhydrides to facilitate ester bond formation.

  • Step 3: Esterification Reaction
    The triol is reacted with the fatty acid derivatives in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases) under reflux conditions. The reaction is typically carried out under anhydrous conditions to drive the equilibrium toward ester formation.

  • Step 4: Removal of By-products
    Water formed during esterification is removed continuously, often using a Dean-Stark apparatus or reduced pressure to shift the reaction equilibrium.

  • Step 5: Purification
    The crude product is purified by vacuum distillation or chromatographic methods to remove unreacted starting materials and side products.

Detailed Preparation Protocols from Literature and Patents

Chemical Esterification (Conventional Method)

Step Description Conditions Notes
1 Mix trimethylolpropane (TMP) with octanoic acid and decanoic acid in stoichiometric ratios Molar ratio TMP:octanoic acid:decanoic acid = 1:2:1 Ensures two octanoyl and one decanoyl ester groups
2 Add catalytic amount of p-toluenesulfonic acid or sulfuric acid Catalyst: 0.5-1% w/w Acid catalysis accelerates esterification
3 Heat mixture under reflux at 150-200 °C Temperature: 150-200 °C; Duration: 4-8 hours Use nitrogen atmosphere to prevent oxidation
4 Remove water continuously using Dean-Stark trap Continuous removal of water Drives reaction to completion
5 Cool reaction mixture, neutralize catalyst with sodium bicarbonate pH adjustment Prevents acid residues in product
6 Purify product by vacuum distillation Vacuum: 0.1-1 mmHg; Temperature: 200-250 °C Removes impurities and unreacted acids

This method is well-established and yields high purity this compound suitable for industrial applications.

Enzymatic Esterification

An alternative, greener method involves enzymatic catalysis:

Step Description Conditions Notes
1 Combine trimethylolpropane with octanoic acid and decanoic acid in solvent-free or organic solvent medium (e.g., hexane) Molar ratio similar to chemical method Solvent choice affects enzyme activity
2 Add immobilized lipase enzyme (e.g., Candida antarctica lipase B) Enzyme loading: 5-10% w/w Mild conditions preserve enzyme activity
3 Stir reaction mixture at 40-60 °C Temperature: 40-60 °C; Duration: 24-48 hours Lower temperature than chemical method
4 Remove water by molecular sieves or reduced pressure Water removal critical for equilibrium Enzymatic specificity reduces side reactions
5 Filter enzyme, evaporate solvent if used Recovery of enzyme for reuse Environmentally friendly process
6 Purify product by chromatography or distillation Similar to chemical method Higher selectivity and fewer by-products

This method is advantageous for producing high-purity esters with fewer side products and under milder conditions, though it requires longer reaction times and higher enzyme costs.

Comparative Analysis of Preparation Methods

Feature Chemical Esterification Enzymatic Esterification
Catalyst Acid catalyst (p-toluenesulfonic acid, sulfuric acid) Immobilized lipase
Temperature High (150-200 °C) Moderate (40-60 °C)
Reaction Time Short (4-8 hours) Longer (24-48 hours)
By-products Possible side reactions, acid residues Minimal side products
Environmental Impact Uses strong acids, generates acidic waste Eco-friendly, reusable biocatalyst
Purity High after purification Very high due to enzyme specificity
Scalability Industrially scalable Scalable but enzyme cost may be limiting

Research Findings and Optimization

  • Catalyst Selection: Acid catalysts accelerate esterification but require neutralization steps; enzymatic catalysts offer selectivity and milder conditions but may be sensitive to reaction media.

  • Reaction Monitoring: Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor conversion rates and confirm ester formation.

  • Yield and Purity: Chemical methods typically achieve yields above 85%, while enzymatic methods can exceed 90% purity with fewer side products.

  • Process Optimization: Removal of water is critical in both methods to drive the esterification equilibrium forward. In enzymatic synthesis, molecular sieves or vacuum drying improve yields.

Summary Table of Preparation Methods

Parameter Chemical Esterification Enzymatic Esterification
Starting materials Trimethylolpropane + Octanoic acid + Decanoic acid Same as chemical
Catalyst Acid catalyst (p-TsOH, H2SO4) Immobilized lipase
Temperature 150-200 °C 40-60 °C
Reaction time 4-8 hours 24-48 hours
Water removal method Dean-Stark trap Molecular sieves or vacuum
Purification Vacuum distillation Distillation/chromatography
Yield >85% >90%
Environmental impact Moderate to high Low (green chemistry)
Industrial feasibility High Moderate (enzyme cost)

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(octanoyloxy)methyl]butyl decanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis[(octanoyloxy)methyl]butyl decanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis[(octanoyloxy)methyl]butyl decanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release octanoic acid and decanoic acid, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Decanoic acid, 2,2-bis[[(1-oxooctyl)oxy]methyl]butyl ester
  • CAS No.: 11138-60-6
  • Molecular Formula : C₆₀H₁₁₀O₆
  • Molecular Weight : 540.815 g/mol
  • Structure: A branched triester derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane), esterified with octanoic (C8) and decanoic (C10) acids .

Physical Properties :

  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 587.4 ± 30.0 °C (at 760 mmHg)
  • Flash Point : 238.4 ± 24.6 °C
  • Appearance : Likely a high-viscosity liquid or semi-solid, given its molecular weight and branched structure .

Applications :
Primarily used as a synthetic lubricant (e.g., Mobil Ester P43) or plasticizer due to its thermal stability and low volatility. Its branched structure enhances resistance to oxidation and hydrolysis compared to linear esters .

Comparison with Structurally Similar Compounds

Trihydroxymethylpropane Tricaprylate/Tricaprate

  • Structure : Trimethylolpropane esterified with caprylic (C8) and capric (C10) acids.
  • Molecular Weight : ~530–550 g/mol (similar to the target compound).
  • Properties : Comparable thermal stability and viscosity, making it suitable for lubricants and coatings. The mixed C8/C10 ester chain length balances fluidity and oxidative resistance .

Glycerol-Based Esters (e.g., 2-Hydroxy-3-(octanoyloxy)propyl Decanoate)

  • CAS No.: 65381-09-1
  • Molecular Formula : C₂₄H₄₈O₈
  • Molecular Weight : 372.54 g/mol
  • Properties : Lower molecular weight and boiling point (456.0 ± 12.0 °C) compared to the target compound. Used in cosmetics and food additives due to shorter ester chains and higher solubility in polar solvents .

Methyl Decanoate

  • CAS No.: 110-42-9
  • Molecular Formula : C₁₁H₂₂O₂
  • Molecular Weight : 186.29 g/mol
  • Properties: Volatile ester with a boiling point of ~224 °C. Found in citrus juices and beer as a flavor compound. Its low molecular weight and linear structure contribute to high volatility, contrasting with the non-volatile, industrial use of the target compound .

Butyl Decanoate

  • CAS No.: 30673-38-2
  • Molecular Formula : C₁₄H₂₈O₂
  • Molecular Weight : 228.37 g/mol
  • Properties : Used in fragrances and solvents. Linear structure results in lower viscosity and higher volatility than the branched target compound .

Aromatic Esters (e.g., Methyl Benzoate)

  • CAS No.: 93-58-3
  • Molecular Formula : C₈H₈O₂
  • Properties : Contains an aromatic ring, enhancing UV stability but reducing thermal resistance. Used in perfumes and pharmaceuticals, differing significantly from the aliphatic, high-temperature applications of the target compound .

Data Table: Key Comparative Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications Structural Features
2,2-Bis[(octanoyloxy)methyl]butyl decanoate 540.8 587.4 Lubricants, plasticizers Branched triester (C8/C10)
Trihydroxymethylpropane tricaprylate/tricaprate ~540 ~590 Industrial coatings Mixed C8/C10 ester chains
2-Hydroxy-3-(octanoyloxy)propyl decanoate 372.5 456.0 Cosmetics, food additives Glycerol backbone, shorter chains
Methyl decanoate 186.3 224 Flavor compounds (citrus, beer) Linear, volatile
Butyl decanoate 228.4 ~250 Fragrances, solvents Linear, medium-chain ester
Methyl benzoate 136.1 199 Pharmaceuticals, perfumes Aromatic ring

Research Findings and Functional Insights

  • Thermal Stability: The target compound’s branched structure and high molecular weight contribute to superior thermal stability (>500 °C) compared to linear esters like methyl decanoate (224 °C) or glycerol esters (456 °C) .
  • Volatility: Linear esters (e.g., methyl decanoate) are volatile and contribute to flavor profiles, while the target compound’s non-volatility suits long-term industrial applications .
  • Hydrophobicity : The long C8/C10 chains in the target compound enhance hydrophobicity, making it ideal for water-resistant lubricants, whereas glycerol esters exhibit higher polarity .

Biological Activity

2,2-Bis[(octanoyloxy)methyl]butyl decanoate, with the CAS number 11138-60-6, is a synthetic compound that belongs to the class of fatty acid esters. Its unique structure, featuring octanoyloxy and decanoate moieties, suggests potential biological activities that merit investigation. This article explores its biological activity through various research findings, case studies, and data tables.

  • Molecular Formula : C60_{60}H110_{110}O6_6
  • Molecular Weight : 540.815 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 587.4 ± 30.0 °C at 760 mmHg
  • Flash Point : 238.4 ± 24.6 °C

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with biological membranes and potential metabolic pathways. Its structure suggests it may have applications in drug delivery systems, as well as possible roles in influencing metabolic processes.

The compound is hypothesized to interact with lipid membranes due to its lipophilic nature, which may enhance its bioavailability and facilitate cellular uptake. This interaction could lead to various biological effects such as:

  • Modulation of lipid metabolism.
  • Potential anti-inflammatory effects.
  • Antioxidant properties.

Study 1: Lipid Metabolism

A study investigated the incorporation of octanoate into lipid structures in cellular models. The research demonstrated that octanoate derivatives could enhance lipid storage and metabolism in differentiated cells, indicating a potential role for this compound in metabolic regulation .

Study 3: Drug Delivery Potential

Microencapsulation studies suggest that fatty acid esters can be utilized for drug delivery systems. The ability of such compounds to form stable emulsions may enhance the delivery of therapeutic agents to targeted tissues . This suggests a potential application for this compound in pharmaceutical formulations.

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC60_{60}H110_{110}O6_6Potential lipid metabolism modulation; antioxidant properties
Octanoic AcidC8_8H16_{16}O2_2Known for antimicrobial properties; energy substrate
Decanoic AcidC10_{10}H20_{20}O2_2Similar metabolic effects; used in dietary supplements

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Bis[(octanoyloxy)methyl]butyl decanoate with high purity?

  • Methodology : The compound is synthesized via esterification of trimethylolpropane (TMP) with octanoic and decanoic acids. Key steps include:

  • Catalysis : Use of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to facilitate ester bond formation.
  • Stoichiometric Control : Ensuring a 2:1 molar ratio of octanoic acid to TMP for the two ester groups, followed by reaction with decanoic acid for the third ester.
  • Purification : Distillation under reduced pressure or column chromatography to isolate the product. Contaminants like unreacted acids or partial esters are removed via neutralization or solvent extraction .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkages and alkyl chain integration.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected C36H68O6C_{36}H_{68}O_6, MW 596.92 g/mol, though conflicting data reports C60H110O6C_{60}H_{110}O_6; cross-validation is advised) .
  • FT-IR : Peaks at ~1740 cm1^{-1} (ester C=O stretch) and 1170–1240 cm1^{-1} (C-O ester bonds) .

Advanced Research Questions

Q. What strategies optimize the esterification reaction yield for this compound?

  • Key Factors :

  • Reaction Conditions : Temperature control (80–120°C) to balance reaction rate and side-product formation.
  • Solvent Selection : Toluene or xylene for azeotropic water removal, enhancing equilibrium shift toward ester formation.
  • Catalyst Optimization : Lipases (e.g., Candida antarctica lipase B) for eco-friendly, high-selectivity synthesis .
    • Yield Monitoring : Use gas chromatography (GC) to track acid consumption and product formation .

Q. How does the molecular structure influence thermal stability in polymer applications?

  • Structure-Stability Relationship :

  • Long alkyl chains (C8 and C10) provide steric hindrance, reducing oxidative degradation.
  • Branched TMP core enhances thermal resistance compared to linear polyesters.
    • Experimental Validation :
  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures >250°C under nitrogen.
  • Differential Scanning Calorimetry (DSC) : Glass transition (TgT_g) and melting points to assess polymer compatibility .

Q. What are the primary degradation pathways of this compound under oxidative conditions?

  • Pathways :

  • Hydrolysis : Ester cleavage in acidic/basic media, producing octanoic acid, decanoic acid, and TMP.
  • Thermal Oxidation : Radical-mediated chain scission at elevated temperatures, forming aldehydes and ketones.
    • Mitigation Strategies : Add antioxidants (e.g., hindered phenols) or stabilize with UV inhibitors in material formulations .

Data Contradictions and Resolutions

  • Molecular Formula Discrepancy :
    • reports C36H68O6C_{36}H_{68}O_6 (MW 596.92), while cites C60H110O6C_{60}H_{110}O_6 (MW 540.82).
    • Resolution : Cross-check synthesis precursors. The correct formula for two octanoate (C8) and one decanoate (C10) groups on TMP (C5H12O3) is C36H68O6C_{36}H_{68}O_6. The C60H110O6C_{60}H_{110}O_6 formula likely refers to a different isomer or homolog; verify via elemental analysis .

Handling and Safety Considerations

  • Storage : Store in airtight containers under nitrogen to prevent hydrolysis. Avoid moisture and high humidity .
  • Thermal Limits : Decomposition occurs above 250°C; avoid prolonged heating in open systems .

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